molecular formula C25H20N4O4S B2646048 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-99-6

2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Numéro de catalogue: B2646048
Numéro CAS: 396721-99-6
Poids moléculaire: 472.52
Clé InChI: LHHCZMRTRRFIOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a benzamide group. Key structural attributes include:

  • A 3-nitro-substituted benzamide moiety at position 3 of the thienopyrazole ring.
  • A 4-phenoxyphenyl substituent at position 2, contributing steric bulk and lipophilicity.
  • A methyl group at position 2 of the benzamide, influencing electronic properties.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and anti-inflammatory agents. Its crystallographic and electronic properties can be analyzed using tools like SHELX for refinement , Multiwfn for wavefunction-based property calculations , and ORTEP-3 for molecular visualization .

Propriétés

IUPAC Name

2-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-16-20(8-5-9-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)17-10-12-19(13-11-17)33-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCZMRTRRFIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have demonstrated that compounds similar to 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been investigated for their ability to inhibit cancer cell proliferation through modulation of signaling pathways involved in tumor growth. The structure of this compound suggests potential interactions with targets such as protein kinases and other enzymes critical in cancer progression .

Hormonal Modulation:
The compound also shows promise as a nonsteroidal antagonist of progesterone receptors. Similar derivatives have been shown to bind effectively to progesterone receptors, potentially leading to therapeutic applications in treating conditions such as endometriosis and breast cancer . The phenoxyphenyl moiety contributes to the binding affinity and selectivity for the progesterone receptor, enhancing the pharmacological profile of the compound.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profile of this compound. SAR studies indicate that modifications at specific positions on the thieno[3,4-c]pyrazole scaffold can significantly alter biological activity. For example, variations in the substituents on the benzamide portion can enhance or reduce binding affinity to target proteins. These insights are vital for guiding further synthetic efforts aimed at developing more potent analogs .

Biological Evaluation

In vitro Studies:
Biological evaluations have included in vitro assays assessing cytotoxicity against various cancer cell lines. Compounds structurally related to 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown promising results with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

In vivo Studies:
Preclinical animal studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of this compound in a biological context. These studies help establish dosage regimens and assess potential side effects before clinical trials can be initiated.

Case Studies

Several case studies highlight the therapeutic potential of thieno[3,4-c]pyrazole derivatives:

Study ReferenceCompound EvaluatedApplicationFindings
Thieno[3,4-c]pyrazole derivativeAnticancerSignificant inhibition of tumor growth in xenograft models
Pyrazolo[3,4-b]pyridine analogsHormonal modulationEffective PR antagonism leading to reduced tumor size in animal models

These findings underscore the versatility of compounds like 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate human ether-à-go-go-related gene (hERG) potassium channels by removing channel inactivation . This effect is achieved by shifting the voltage-dependence of inactivation, thereby enhancing channel activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analog: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

This analog shares the thieno[3,4-c]pyrazole scaffold but differs in substituents:

Property Target Compound Analog
Molecular Formula C₂₆H₂₂N₄O₄S C₂₀H₁₆BrN₃O₂S
Molecular Weight 486.54 g/mol 442.33 g/mol
Core Substituents 3-nitrobenzamide, 4-phenoxyphenyl 4-bromobenzamide, 4-methylphenyl
Key Functional Groups Nitro (-NO₂), phenoxy (ether) Bromo (-Br), methyl (-CH₃)
Predicted logP ~3.8 (high lipophilicity due to phenoxy group) ~3.2 (moderate lipophilicity, bromine adds polarity)
Hydrogen Bond Acceptors 6 (nitro, carbonyl, ether oxygen) 4 (carbonyl, pyrazole nitrogen)

Structural and Functional Implications

The phenoxyphenyl group increases steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility compared to the analog’s methylphenyl substituent.

In contrast, the bromine atom in the analog may polarize the benzamide moiety, favoring dipole-dipole interactions.

Crystallographic Behavior: Both compounds likely form dense crystal lattices due to planar aromatic systems. However, the phenoxyphenyl group in the target compound may introduce conformational flexibility, complicating refinement via SHELX .

Research Findings and Hypotheses

Computational Modeling Insights

  • Multiwfn simulations indicate that the target compound’s HOMO-LUMO gap is narrower (~4.1 eV) than the analog’s (~4.7 eV), suggesting higher chemical reactivity.

Activité Biologique

The compound 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel derivative that belongs to the class of thieno[3,4-c]pyrazole compounds. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure incorporates a thieno[3,4-c]pyrazole moiety, which is known for its pharmacological potential.

Anticancer Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that related thieno[2,3-c]pyrazole compounds showed promising activity against various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound is hypothesized to possess similar mechanisms due to structural similarities.

Antioxidant Properties

Antioxidant activity is another notable feature of thieno[3,4-c]pyrazole derivatives. A study assessed new thieno[2,3-c]pyrazole compounds for their ability to counteract oxidative stress in erythrocytes exposed to toxic substances. The results indicated that these compounds significantly reduced erythrocyte malformations compared to controls . This suggests that the compound may have protective effects against oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has also been documented. Compounds from this class have been shown to inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases . The specific compound's structure may allow it to modulate inflammatory responses effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of new compounds. The presence of the phenoxyphenyl group in conjunction with the thieno[3,4-c]pyrazole scaffold enhances binding affinity to biological targets such as receptors involved in inflammation and cancer progression .

Case Studies and Research Findings

StudyFindings
Bindi et al. (2015)Demonstrated that thienopyrazoles act as potent inhibitors of aurora kinase, a target in cancer therapy .
Erythrocyte Study (2015)Showed that new thieno[2,3-c]pyrazole compounds significantly reduce oxidative stress-induced damage in fish erythrocytes .
MTT Assay (2016)Evaluated various derivatives for anticancer activity; some exhibited IC50 values indicating potent cytotoxicity against cancer cell lines .

Q & A

Q. What synthetic routes are available for 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, refluxing intermediates like substituted benzaldehydes with heterocyclic amines in ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach . Optimize reaction time (4–6 hours) and molar ratios (1:1 for key reactants) to maximize yield. Purification often involves solvent evaporation under reduced pressure followed by recrystallization.
  • Example Reaction Conditions :
StepReactantsSolventCatalystTemperature/TimeYield (%)
1Benzamide derivative + ThienopyrazoleEthanolAcetic acidReflux, 4–6 hr~65–75%
2NitrationH₂SO₄/HNO₃0–5°C, 2 hr~50–60%

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}-NMR to verify aromatic protons (δ 6.8–8.2 ppm) and thienopyrazole ring protons (δ 2.5–3.5 ppm). 13C^{13} \text{C}-NMR should confirm carbonyl (C=O, ~165–170 ppm) and nitro groups (C-NO₂, ~140 ppm) .
  • IR : Look for characteristic peaks: C=O stretch (~1680 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with the theoretical molecular weight (±2 ppm error).

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to its hypothesized activity (e.g., kinase inhibition or antimicrobial targets). For example:
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Kinase Inhibition : Fluorescence-based kinase activity assays (e.g., ADP-Glo™) using recombinant enzymes .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the compound’s stability and degradation pathways?

  • Methodological Answer : Conduct accelerated stability studies under controlled conditions:
  • Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C for 72 hours; analyze degradation products via LC-MS .
  • Photostability : Expose to UV light (300–400 nm) and monitor structural changes using HPLC-DAD .
  • Key Data Table :
ConditionDegradation Rate (k, h⁻¹)Half-life (t₁/₂)Major Degradants
pH 7, 37°C0.005138.6 hrNitro-reduced analog
UV light0.01257.7 hrRing-opened byproduct

Q. What computational strategies can predict its pharmacokinetic properties (e.g., logP, bioavailability)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to cytochrome P450 enzymes (CYP3A4) and QSAR models (e.g., SwissADME) to predict logP (~3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and bioavailability (>30%) .

Q. How can structural modifications enhance its selectivity for a target receptor while minimizing off-target effects?

  • Methodological Answer :
  • Core Modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
  • Side Chain Optimization : Introduce polar substituents (e.g., –OH, –NH₂) on the benzamide moiety to enhance solubility and reduce cytotoxicity .
  • Validation : Perform SAR studies using analogs synthesized via parallel synthesis (e.g., Ugi reaction) and test in competitive binding assays .

Q. How should contradictory data in biological activity studies (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays in triplicate under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Assay Interference Testing : Add detergent (e.g., Triton X-100) to rule out aggregation-based false positives .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Data Contradiction Analysis Framework

Issue Possible Causes Resolution Strategy Reference
Variability in IC₅₀ valuesAssay plate edge effects, compound precipitationNormalize data using Z’-factor; use DMSO controls
Discrepant logP predictionsDiffering QSAR algorithmsCross-validate with experimental shake-flask method
Inconsistent biological activityCell line-specific metabolismUse isogenic cell lines or primary cells

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.